molecular formula C7H14ClNO2 B613188 (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride CAS No. 131477-20-8

(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride

Cat. No. B613188
M. Wt: 179.5
InChI Key: DUJGQVVONTYHLT-FYZOBXCZSA-N
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Description

“®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 184719-80-0 . It has a molecular weight of 207.7 . The compound is usually stored at room temperature and is available in the form of a white to red crystal or powder .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (2R)-2-pyrrolidinecarboxylate hydrochloride . The InChI code is 1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a white to red crystal or powder . It has a molecular weight of 207.70 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Photopolymerization Applications

(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride shows potential applications in photopolymerization processes. A study by Nie Jun (2008) focused on the photopolymerization kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, demonstrating that higher light intensity and initiator concentration increased the curing rate, although the final double bond conversion remained consistent at about 100%. This suggests that the compound could be beneficial in improving the efficiency of photopolymerization processes in various industrial applications (Nie, 2008).

Influenza Neuraminidase Inhibition

In the realm of medicinal chemistry, (R)-Ethyl pyrrolidine-2-carboxylate hydrochloride derivatives have been studied for their potential as influenza neuraminidase inhibitors. For example, Wang et al. (2001) discovered a potent inhibitor, illustrating that specific derivatives exhibit strong inhibitory effects against influenza neuraminidase, a crucial enzyme for the flu virus's replication. The study's findings could guide the design of new antiviral drugs targeting neuraminidase (Wang et al., 2001).

Organic Synthesis and Supramolecular Structures

The compound also plays a role in organic synthesis and the formation of supramolecular structures. Yin and Li (2006) explored two pyrrole-2-carboxylates, discovering that they formed hexagonal and grid supramolecular structures upon self-assembly. This indicates the compound's potential in crystal engineering and the development of novel materials (Yin & Li, 2006).

Enantioselective Biotransformations

In the field of biocatalysis, Chen et al. (2012) reported the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, demonstrating the compound's utility in enantioselective biotransformations. This could be particularly useful in pharmaceutical synthesis, where the production of enantiomerically pure compounds is crucial (Chen et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl (2R)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGQVVONTYHLT-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride

CAS RN

131477-20-8
Record name H-D-PRO-OET HCL
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